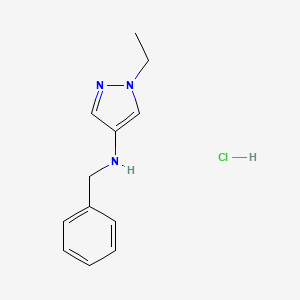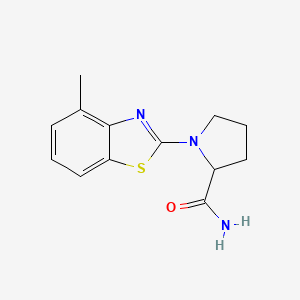
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a difluoromethyl group, and a pyridine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methylpyridine-2-amine with difluoroacetic acid to introduce the difluoromethyl group. This is followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The presence of the difluoromethyl group and the pyrazole ring is crucial for its binding affinity and specificity. Detailed studies using techniques such as molecular docking and spectroscopy are employed to elucidate the exact mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(trifluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- 3-(chloromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- 3-(bromomethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets. These characteristics make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H12F2N4O |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12F2N4O/c1-7-4-3-5-15-11(7)16-12(19)8-6-18(2)17-9(8)10(13)14/h3-6,10H,1-2H3,(H,15,16,19) |
Clave InChI |
JWXOQZICBNZWOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NC(=O)C2=CN(N=C2C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine](/img/structure/B15115763.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15115770.png)

![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15115777.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115792.png)
![3-(4-methanesulfonylphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15115793.png)
![1-{1-[(2,4-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B15115801.png)
![5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15115806.png)
![[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)

![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)
![5-Fluoro-4-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B15115841.png)

![4-Methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15115856.png)
